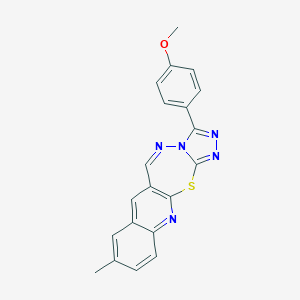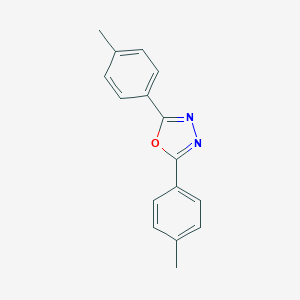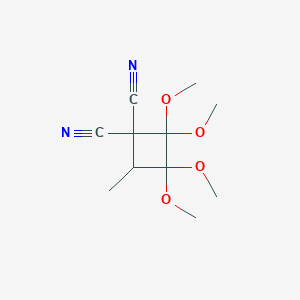
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide, also known as NIOBC, is an organic compound belonging to the oxadiazole class of compounds. It is a highly versatile compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. NIOBC has been found to have many beneficial properties, including antimicrobial, antioxidant, and anti-inflammatory activities. It is also used as a catalyst for various organic reactions.
Scientific Research Applications
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide has been widely studied for its potential applications in the scientific community. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst for various organic reactions. It has also been studied for its antimicrobial, antioxidant, and anti-inflammatory activities. This compound has been found to have potential applications in the treatment of cancer, HIV, and other diseases.
Mechanism of Action
The mechanism of action of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to have anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators. Additionally, this compound has been found to inhibit the growth of various bacteria and fungi, suggesting that it may have antimicrobial properties.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have antimicrobial, antioxidant, and anti-inflammatory activities. It is also believed to have potential applications in the treatment of cancer, HIV, and other diseases. Additionally, this compound has been found to have an inhibitory effect on the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a highly versatile compound that can be used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is a relatively inexpensive compound and can be easily obtained from various chemical suppliers. However, this compound also has some limitations. It is a relatively unstable compound and can be easily degraded in the presence of light and air. Additionally, it has a low solubility in water and can be difficult to work with in aqueous solutions.
Future Directions
4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide has many potential applications in the scientific community. Further research is needed to explore its potential applications in the treatment of cancer, HIV, and other diseases. Additionally, further research is needed to determine the mechanism of action of this compound and to develop more efficient and cost-effective methods for its synthesis. Additionally, further research is needed to investigate the biochemical and physiological effects of this compound and to develop more efficient and cost-effective methods for its use in laboratory experiments.
Synthesis Methods
The synthesis of 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide involves several steps. The first step is the preparation of this compound from its precursor, 4-amino-N-isobutyl-1,2,5-oxadiazole (NIBOD). NIBOD can be prepared from 4-aminobutyric acid and 1,2,5-oxadiazole in a two-step process. The first step involves the condensation of 4-aminobutyric acid with 1,2,5-oxadiazole to form an intermediate, which is then reacted with acetic anhydride to form NIBOD. This compound is then prepared from NIBOD by reacting it with carboxylic anhydride.
properties
IUPAC Name |
4-amino-N-(2-methylpropyl)-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4(2)3-9-7(12)5-6(8)11-13-10-5/h4H,3H2,1-2H3,(H2,8,11)(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTHSYVFESBPIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NON=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403049 |
Source


|
| Record name | 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
405278-58-2 |
Source


|
| Record name | 4-amino-N-isobutyl-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

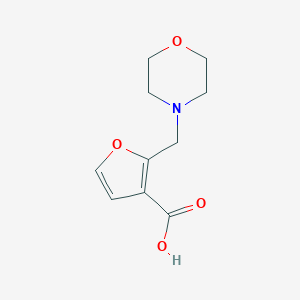
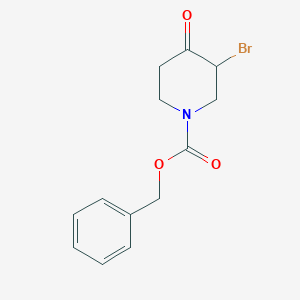




![4-[6-(2-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B187787.png)

